molecular formula C₁₆H₂₃N₃O₈ B1139903 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide CAS No. 350508-29-1

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide

Cat. No. B1139903
CAS RN: 350508-29-1
M. Wt: 385.37
InChI Key:
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Description

Synthesis Analysis

NNAL-Glucuronide is synthesized through metabolic processes in the body, where NNK undergoes enzymatic activation followed by glucuronidation. The activation involves α-hydroxylation, leading to the formation of NNAL, which is then conjugated with glucuronic acid to form NNAL-Glucuronide. This process is facilitated by UDP-glucuronosyltransferases (UGTs) in the liver and other tissues, highlighting the role of metabolic enzymes in the detoxification of tobacco-specific nitrosamines (Murphy et al., 1995).

Molecular Structure Analysis

The molecular structure of NNAL-Glucuronide includes a glucuronic acid moiety linked to NNAL, a direct metabolite of NNK. This structure plays a critical role in the compound's solubility and excretion, as the glucuronide moiety increases water solubility, facilitating renal excretion. The presence of the glucuronic acid also affects the molecule's reactivity and its interaction with DNA and proteins, influencing its carcinogenic potential.

Chemical Reactions and Properties

NNAL-Glucuronide undergoes various chemical reactions, including hydrolysis back to NNAL in the presence of β-glucuronidases. This reaction is significant as it can occur within target tissues, releasing the active metabolite NNAL, which possesses carcinogenic properties. The glucuronide conjugate's formation and breakdown highlight the dynamic balance between detoxification and activation within the body's metabolism of NNK (Wiener et al., 2004).

Physical Properties Analysis

The physical properties of NNAL-Glucuronide, such as its increased water solubility compared to NNAL, play a crucial role in its biological fate. The solubility influences its distribution, excretion, and the ability to be transported across cell membranes. These properties are essential for understanding how NNAL-Glucuronide is handled by the body and its participation in the excretion of toxic metabolites.

Chemical Properties Analysis

The chemical properties of NNAL-Glucuronide, including its stability and reactivity, are influenced by its molecular structure. Studies have shown that NNAL-Glucuronide is relatively stable under physiological conditions but can be hydrolyzed to release NNAL in specific tissues. This stability and potential for hydrolysis are critical for assessing the risk of NNK-induced carcinogenesis, as the release of NNAL in target tissues can lead to DNA adduct formation and tumorigenesis (Xia & Bernert, 2010).

Scientific Research Applications

Genetic Variability in Detoxification

  • The glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite of the tobacco-specific nitrosamine, is a crucial detoxification mechanism. Genetic variations in enzymes like UGT1A4 and UGT2B7 can lead to significant interindividual differences in the glucuronidation of NNAL, affecting the detoxification process and potentially influencing cancer risk associated with tobacco exposure (Wiener et al., 2004).

Metabolic Pathways and Carcinogen Detoxification

  • NNAL and its glucuronides are key metabolites formed from the metabolism of the tobacco-specific lung carcinogen NNK. The glucuronidation and excretion of these metabolites in urine are essential for understanding the detoxification mechanisms of NNK in humans (Carmella et al., 2002).

Role in Cancer Risk Assessment

  • The study of NNAL and its glucuronides in urine is significant for evaluating the risks of lung cancer in smokers. The measurement of these metabolites can serve as biomarkers for tobacco exposure and help in assessing the effectiveness of smoking reduction harm minimization strategies (Lu et al., 2016).

Impact of Genetic Polymorphisms

  • Genetic polymorphisms, like the UGT2B17 gene deletion, can influence the glucuronidation phenotype of NNAL. This variation can affect the detoxification efficiency and is linked to different lung cancer risks, particularly in women (Gallagher et al., 2007).

Analytical Methods for Detection

  • Advanced methods like liquid chromatography-tandem mass spectrometry have been developed for the simultaneous determination of NNAL and its glucuronides in human urine. These methods are crucial for accurately assessing exposure to carcinogenic nitrosamines in tobacco products (Yao et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide involves the conversion of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester", "Step 2: Addition of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to the reaction mixture and stirring at room temperature for 24 hours", "Step 3: Workup of the reaction mixture with DCM and NaHCO3", "Step 4: Separation of the organic layer and drying with anhydrous magnesium sulfate", "Step 5: Concentration of the organic layer and purification by column chromatography using DCM/diethyl ether as the eluent", "Step 6: Crystallization of the product from diethyl ether", "Step 7: Characterization of the product by NMR, IR, and mass spectrometry" ] }

CAS RN

350508-29-1

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide

Molecular Formula

C₁₆H₂₃N₃O₈

Molecular Weight

385.37

synonyms

1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt;  NNAL-N-β-D-Glucuronide; 

Origin of Product

United States

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